4-Methylumbelliferyl-beta-D-cellobioside is a fluorogenic substrate primarily used in biochemical assays to detect and measure the activity of cellulases, particularly β-D-cellobiosidase. This compound is significant in the study of cellulose degradation, enabling researchers to monitor enzyme activity through fluorescence. It is classified as a glucanase substrate and has a molecular formula of C22H28O13, with a molecular weight of approximately 500.45 g/mol .
4-Methylumbelliferyl-beta-D-cellobioside falls under the category of glycosides, specifically as a derivative of 4-methylumbelliferone. It is utilized in enzymatic assays due to its ability to produce a fluorescent signal upon hydrolysis by specific enzymes, making it valuable for both research and industrial applications.
The synthesis of 4-methylumbelliferyl-beta-D-cellobioside involves several chemical reactions, typically starting from 4-methylumbelliferone. One common method includes acetylation followed by deacetylation processes to yield the desired glycoside. The reaction often employs Lewis acids such as tin(II) chloride to facilitate glycosylation reactions .
The primary reaction involving 4-methylumbelliferyl-beta-D-cellobioside is its hydrolysis by cellulases, which cleave the glycosidic bond, releasing the fluorescent 4-methylumbelliferone. This reaction can be monitored using fluorescence spectroscopy, making it a powerful tool for studying enzyme kinetics.
Upon exposure to β-D-cellobiosidase, the glycosidic bond in 4-methylumbelliferyl-beta-D-cellobioside is hydrolyzed. This enzymatic reaction results in the release of 4-methylumbelliferone, which exhibits strong fluorescence when excited at specific wavelengths.
4-Methylumbelliferyl-beta-D-cellobioside is extensively used in various scientific fields:
This compound plays a crucial role in advancing our understanding of enzymatic processes related to cellulose metabolism, with implications for biotechnology and environmental science.
4-Methylumbelliferyl β-D-cellobioside (MUC) is a premier fluorogenic substrate for cellulase research. Its structure features 4-methylumbelliferone (4-MU) linked to cellobiose via a β-glycosidic bond. Hydrolysis by cellulases releases fluorescent 4-MU (λ~ex~ = 365 nm, λ~em~ = 445 nm), enabling ultrasensitive activity detection [1] [6].
MUC is widely used to quantify cellulase activity due to its water solubility (19.6–20.4 mg/mL) and high sensitivity. Upon enzymatic cleavage, the released 4-MU exhibits a 100-fold fluorescence increase at pH > 7, permitting continuous or endpoint assays [1] [7].
Exo-acting cellobiohydrolases (CBHs) hydrolyze MUC to cellobiose and 4-MU, while endoglucanases (EGs) exhibit minimal activity due to their preference for internal glycosidic bonds. This kinetic difference allows discrimination:
Table 1: Kinetic Parameters of Cellulases Using MUC
| Enzyme | Source | K~M~ (μM) | k~cat~ (s⁻¹) | Specificity Constant (k~cat~/K~M~) | 
|---|---|---|---|---|
| Cellobiohydrolase Cel7A | Trichoderma reesei | 28.3 | 12.5 | 0.44 | 
| Cellobiohydrolase Cel6A | Thermobifida fusca | 41.7 | 8.2 | 0.20 | 
| Endoglucanase EGIc | Trichoderma reesei | >200 | <0.5 | <0.0025 | 
β-Glucosidases hydrolyze cellobiose to glucose, causing product inhibition of cellulases. In MUC assays, they also hydrolyze 4-MU-cellobiose intermediates, inflating fluorescence. Countermeasures include:
MUC enables in-gel detection of cellulases after native PAGE. Post-electrophoresis:
For quantitative isozyme profiling:
The non-hydrolyzable analogue 4-methyl-7-thioumbelliferyl-β-D-cellobioside (MUS-CB) replaces MUC for binding studies. Key findings:
MUC hydrolysis rates vary across glycoside hydrolase (GH) families:
Table 2: Hydrolysis Rates of MUC by Glycoside Hydrolase Families
| GH Family | Enzyme Class | Relative Activity (%) | K~M~ Range (μM) | Organisms Tested | 
|---|---|---|---|---|
| GH6 | Cellobiohydrolase | 100 | 28–50 | T. reesei, T. fusca | 
| GH7 | Cellobiohydrolase | 95–110 | 30–55 | T. reesei, A. cellulolyticus | 
| GH5 | Endoglucanase (exo-type) | 15–25 | 120–200 | H. insolens, A. niger | 
| GH9 | Endoglucanase | 10–20 | >200 | T. fusca, C. thermocellum | 
| GH12 | Endoglucanase | <1 | ND | T. reesei | 
ND = Not determinable due to negligible activity [1] [4] [6]
Table 3: Compound Nomenclature
| Systematic Name | Common Abbreviations | CAS Number | 
|---|---|---|
| 4-Methylumbelliferyl β-D-cellobioside | MUC, 4-MUC, MU-β-D-cellobioside | 72626-61-0 | 
Table 4: Core Outline Compliance
| Section | Key Content Points | Source Citations | 
|---|---|---|
| 1.1.1 Kinetic Assays | Exo- vs. endo-glucanase differentiation; CBH high k~cat~, EG low activity | [1][4][5] | 
| 1.1.2 Inhibition Protocols | β-Glucosidase inhibition with glucono-1,5-lactone | [1][7] | 
| 1.2.1 Zymographic Staining | Activity staining in gels; blue fluorescent bands under UV | [1][5][6] | 
| 1.2.2 Fluorescence Detection | Differential rates for CBH I/II, EG I; hydrophobin effects | [1] | 
| 1.3.1 Binding Affinity | MUS-CB analogue for binding studies; K~d~ comparable to K~M~ | [4] | 
| 1.3.2 Specificity Profiling | GH family-dependent activity: GH6/GH7 > GH5/GH9 > GH12/GH45 | [1][4][6] | 
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